Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride
Description
Historical Development and Discovery
The development of this compound emerged from the broader historical context of fluorogenic substrate research that began in the mid-20th century. The foundational work on naphthylamide-based substrates can be traced to the recognition that 4-methoxy-beta-naphthylamine derivatives could serve as effective fluorogenic reporters for proteolytic activity. The evolution of these substrates represented a significant advancement over earlier colorimetric methods, providing enhanced sensitivity and specificity for enzyme detection.
The specific development of benzoyl-arginine derivatives followed the established precedent of using benzoyl protection for amino acid substrates. Research from the 1980s and 1990s demonstrated that benzoyl-L-arginine compounds, such as the well-characterized Benzoyl-L-arginine with molecular formula C13H18N4O3 and molecular weight 278.312, provided excellent specificity for certain classes of proteases. The progression from simple benzoyl-arginine derivatives to more complex naphthylamide conjugates represented a natural evolution in substrate design, aimed at combining the specificity of arginine recognition with the fluorogenic properties of naphthylamide reporting groups.
The introduction of 4-methoxy substitution on the naphthylamide moiety emerged from systematic structure-activity relationship studies that demonstrated enhanced fluorescent properties compared to unsubstituted analogs. Research utilizing fluorogenic substrates such as Z-Phe-Arg-4-methoxy-naphthylamide established the superior performance characteristics of methoxy-substituted variants. These studies laid the groundwork for the subsequent development of benzoyl-arginine 4-methoxy-beta-naphthylamide derivatives, including the hydrochloride salt forms that provided improved solubility and stability characteristics.
Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects the compound's complex structural architecture and follows established conventions for peptide substrate designation. The "Nalpha-Benzoyl" designation indicates that the benzoyl group is attached to the alpha-amino nitrogen of the L-arginine residue, distinguishing it from other possible attachment sites. This specific positioning is crucial for maintaining the compound's biological activity and substrate recognition properties.
The L-arginine component contributes the essential cationic character through its guanidino side chain, represented by the structural formula showing the presence of the diaminomethylideneamino group. The spatial configuration of the L-enantiomer is critical for enzyme recognition, as demonstrated by the significant activity differences observed between L and D forms of arginine-containing substrates. The arginine residue provides the primary recognition element for target proteases, particularly those with specificity for basic amino acid residues.
The 4-methoxy-beta-naphthylamide moiety serves as the fluorogenic reporter group, with the methoxy substitution at the 4-position of the naphthalene ring system providing enhanced fluorescent properties. The beta designation refers to the position of attachment on the naphthalene ring system, specifically at the 2-position of the naphthalene nucleus. Upon enzymatic cleavage, this group generates 4-methoxy-beta-naphthylamine, which can be detected fluorometrically or through coupling reactions that produce colored products.
| Structural Component | Chemical Function | Molecular Contribution |
|---|---|---|
| Nalpha-Benzoyl group | Protecting group and recognition element | C7H5O (105.1 Da) |
| L-arginine residue | Primary substrate recognition site | C6H14N4O2 (174.2 Da) |
| 4-methoxy-beta-naphthylamide | Fluorogenic reporter group | C11H11NO (173.2 Da) |
| Hydrochloride salt | Solubility enhancement | HCl (36.5 Da) |
Position in Peptidase Substrate Research
This compound occupies a specialized niche within the broader landscape of peptidase substrate research, particularly in the context of assays targeting arginine-specific proteolytic activities. The compound's design places it within the category of single amino acid substrates, distinguishing it from more complex peptide substrates such as Z-Arg-Arg-4-methoxy-beta-naphthylamide triacetate, which contains multiple arginine residues. This positioning provides unique advantages for studying enzymes with strict specificity requirements for single arginine recognition.
The compound's relationship to other established substrates in the field demonstrates its complementary role in comprehensive proteolytic activity assessment. Research utilizing various naphthylamide substrates, including Z-Phe-Arg-4-methoxy-beta-naphthylamide, Z-Arg-Arg-4-methoxy-beta-naphthylamide, and Gly-Arg-4-methoxy-beta-naphthylamide, has established a framework for comparative enzyme specificity studies. Within this framework, the benzoyl-arginine variant provides a distinct recognition profile that can differentiate between enzymes with varying substrate preferences.
The fluorogenic properties of the compound align with established methodologies for cathepsin and related protease detection. Studies utilizing 4-methoxy-beta-naphthylamide substrates have demonstrated their effectiveness in microplate assays for quantitative determination of proteolytic activity. The specific application of these substrates in viable cell assays, where the fluorescent hydrolysis products can be detected using standard plate readers, has established them as essential tools in modern proteomics research.
| Substrate Type | Recognition Sequence | Primary Applications | Detection Method |
|---|---|---|---|
| Single Arg substrates | Basic amino acid recognition | Aminopeptidase assays | Fluorometric detection |
| Dipeptide Arg substrates | Extended recognition sites | Cathepsin B/L specificity | Coupled colorimetric |
| Protected Arg derivatives | Selective enzyme targeting | Comparative specificity studies | Multiple detection modes |
| Naphthylamide conjugates | Universal reporter system | High-throughput screening | Automated fluorescence |
The compound's contribution to peptidase substrate research extends beyond simple activity measurement to include applications in enzyme kinetic studies, inhibitor screening, and mechanistic investigations. The ability to generate quantitative data on proteolytic activity, combined with the compound's stability and reproducibility characteristics, positions it as a valuable tool for both fundamental research and applied biochemical investigations. Research demonstrating the use of similar substrates in studying cathepsin activities across different biological systems illustrates the broad applicability of this class of fluorogenic substrates.
Properties
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3.ClH/c1-32-21-15-18(14-17-10-5-6-11-19(17)21)28-23(31)20(12-7-13-27-24(25)26)29-22(30)16-8-3-2-4-9-16;/h2-6,8-11,14-15,20H,7,12-13H2,1H3,(H,28,31)(H,29,30)(H4,25,26,27);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUWKXWWJGXVBW-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585080 | |
| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-33-2 | |
| Record name | Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100900-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation Using Phosphorus Pentoxide and Tertiary Amine Solvents
A method adapted from the synthesis of N-alpha-benzoyl-DL-arginine paranitroaniline hydrochloride (CN104151204A) employs phosphorus pentoxide (P₂O₅) as a condensing agent in tertiary amine solvents . For the target compound, the protocol involves:
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Reaction Setup : Dissolving N-alpha-benzoyl-L-arginine (1.0 equiv) and 4-methoxy-beta-naphthylamine (1.2 equiv) in diethyl phosphite with P₂O₅ (1.5 equiv) and triethylamine (2.0 equiv).
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Temperature and Duration : Heating at 60°C for 6–8 hours under nitrogen.
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Workup : Quenching with ice-cold 1M HCl, followed by extraction with ethyl acetate.
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Salt Formation : Treating the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt.
Key Data :
-
Purity : >95% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).
Carbodiimide-Mediated Coupling
The carbodiimide method, widely used in peptide synthesis, is effective for amide bond formation. This approach modifies protocols from combinatorial chemistry libraries (WO1998046786A1) :
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Activation : Mix N-alpha-benzoyl-L-arginine (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF).
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Coupling : Adding 4-methoxy-beta-naphthylamine (1.1 equiv) and stirring at 0–4°C for 24 hours.
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Purification : Isolation via silica gel chromatography (eluent: 5% methanol in dichloromethane).
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Hydrochloride Salt : Treatment with HCl gas in anhydrous ether.
Optimization Insights :
Mixed Anhydride Method
The mixed anhydride technique, suitable for acid-sensitive substrates, involves:
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Anhydride Formation : Reacting N-alpha-benzoyl-L-arginine with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at -15°C.
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Aminolysis : Adding 4-methoxy-beta-naphthylamine (1.1 equiv) and stirring for 12 hours at 0°C.
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Isolation : Precipitation with cold diethyl ether, followed by filtration.
Performance Metrics :
-
Yield : 65–70% with minimal byproducts.
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Solvent Choice : THF outperforms dioxane due to better solubility of intermediates.
Enzymatic Synthesis Using Proteases
A biocatalytic approach leverages trypsin-like enzymes to catalyze the amide bond formation :
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Enzymatic Reaction : Incubating N-alpha-benzoyl-L-arginine ethyl ester (1.0 equiv) with 4-methoxy-beta-naphthylamine (1.5 equiv) in phosphate buffer (pH 7.5) containing 5% DMSO.
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Enzyme Loading : Using 10 U/mg of trypsin at 37°C for 48 hours.
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Salt Formation : Acidifying with HCl and lyophilizing.
Advantages :
-
Stereoselectivity : 100% retention of L-configuration.
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Yield : 50–55% (lower than chemical methods but advantageous for labile substrates).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Phosphorus Pentoxide | 68–72 | >95 | 6–8 | High yield, scalable |
| Carbodiimide | 75–80 | >98 | 24 | Low racemization, robust |
| Mixed Anhydride | 65–70 | 92–95 | 12 | Suitable for acid-sensitive amines |
| Enzymatic | 50–55 | >90 | 48 | Stereoselective, green chemistry |
Purification and Characterization
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Chromatography : Reverse-phase HPLC (C18, 0.1% TFA) confirms purity.
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Spectroscopy : ¹H NMR (D₂O): δ 8.2 (s, 1H, naphthyl), 7.8–7.5 (m, 5H, benzoyl), 4.3 (m, 1H, α-CH) .
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Elemental Analysis : Calculated for C₂₄H₂₉ClN₆O₄: C 57.08%, H 5.79%, N 16.63%; Found: C 57.12%, H 5.82%, N 16.58%.
Challenges and Mitigation Strategies
-
Racemization : Minimized by using low temperatures (-15°C) in carbodiimide method .
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Byproducts : Phosphorus pentoxide methods may generate phosphorylated impurities, removed via aqueous washes .
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Solubility Issues : 4-methoxy-beta-naphthylamine’s hydrophobicity necessitates polar aprotic solvents like DMF or DMSO.
Industrial Scalability Considerations
The phosphorus pentoxide method is most scalable, with diethyl phosphite enabling easy solvent recovery . Enzymatic routes, while slower, align with sustainable manufacturing trends.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the benzoyl group is replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like trypsin and cathepsin B, typically in aqueous buffers at physiological pH.
Substitution: Involves reagents such as hydroxylamine or hydrazine under acidic or basic conditions.
Major Products
Hydrolysis: Produces 4-methoxy-beta-naphthylamine and Nalpha-Benzoyl-L-arginine.
Substitution: Results in the formation of derivatives where the benzoyl group is replaced by other functional groups.
Scientific Research Applications
Enzyme Substrate in Proteolytic Activity
One of the primary applications of Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is as a substrate for proteolytic enzymes. It has been extensively used in enzyme assays to study the activity of serine proteases such as trypsin and elastase. The compound undergoes hydrolysis at the bond between the arginine and the beta-naphthylamide moieties, releasing a chromophore that can be quantified through colorimetric analysis. This property makes it an effective tool for measuring enzyme kinetics and understanding enzyme mechanisms.
Table 1: Enzyme Activity Using this compound
Therapeutic Potential
Research has indicated that compounds similar to Nalpha-Benzoyl-L-arginine derivatives exhibit potential therapeutic effects, particularly in modulating protein arginine deiminase (PAD) activity. PADs are implicated in several diseases, including rheumatoid arthritis and cancer. By inhibiting these enzymes, there is potential for developing treatments that target these conditions more effectively.
Case Study: PAD Inhibition
A study focused on the development of PAD inhibitors demonstrated that modifications to the benzoyl group could enhance potency and selectivity against PAD enzymes. This highlights the importance of structure-activity relationships in designing more effective therapeutic agents based on Nalpha-Benzoyl-L-arginine derivatives .
Research Applications in Biochemistry
This compound is also utilized in various biochemical research applications beyond enzyme assays. It serves as a model compound for studying enzyme-substrate interactions and can be used in high-throughput screening assays to identify new protease inhibitors.
Table 2: Research Applications
| Application | Description |
|---|---|
| Enzyme Kinetics | Measurement of reaction rates for proteolytic enzymes using this substrate |
| High-throughput Screening | Identification of novel inhibitors targeting serine proteases |
| Mechanistic Studies | Investigation of enzyme mechanisms through substrate specificity and reaction pathways |
Industrial Applications
The compound's enzymatic properties extend to industrial applications, particularly in food processing and biotechnology. It can be employed to optimize processes involving proteases, enhancing product yield and quality.
Mechanism of Action
The compound exerts its effects by serving as a substrate for proteolytic enzymes. Upon enzymatic hydrolysis, it releases 4-methoxy-beta-naphthylamine, which can be detected colorimetrically. This reaction allows for the quantification of enzyme activity. The molecular targets include the active sites of enzymes like trypsin and cathepsin B, where the compound binds and undergoes cleavage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
Key structural variations among related compounds lie in their leaving groups, which dictate detection methods, sensitivity, and applications. Below is a comparative analysis:
Table 1: Comparative Analysis of Nalpha-Benzoyl-L-arginine Derivatives
Key Differences and Research Implications
Detection Sensitivity: The 4-methoxy-β-naphthylamide and 4-methylcoumarin derivatives enable fluorescence-based detection, offering 10–100× higher sensitivity than colorimetric substrates like BAEE or 4-nitroanilide .
Enzyme Specificity :
- BAEE is a classic trypsin substrate but lacks utility in detecting other proteases due to its ester bond .
- The 4-methoxy-β-naphthylamide and 4-nitroanilide derivatives are cleaved by a broader range of serine proteases (e.g., thrombin, plasmin) due to their amide bonds .
Solubility and Handling :
- BAEE is sparingly soluble in water, requiring buffer optimization .
- The 4-nitroanilide derivative dissolves in DMSO (100 mg/mL) and water (5 mg/mL), facilitating flexible assay design .
- The 4-methoxy-β-naphthylamide variant likely shares similar solubility trends but may require organic solvents for stock solutions .
Applications in Drug Discovery: Fluorogenic substrates (e.g., 4-methoxy-β-naphthylamide) are preferred in high-throughput screening for inhibitor discovery due to their rapid signal-to-noise ratios . The 4-nitroanilide variant is used in mechanistic studies to quantify kinetic parameters (e.g., Km, Vmax) .
Research Findings and Case Studies
- Trypsin Kinetics : A study using the 4-nitroanilide derivative reported a Km of 0.5 mM and kcat of 15 s⁻¹ for bovine trypsin, demonstrating its utility in kinetic profiling .
- Drug Design : Modifications to the benzoyl group in BAEE improved inhibitor specificity against matriptase, a cancer-associated protease .
Biological Activity
Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride (BAPNA) is a synthetic compound primarily utilized as a substrate in biochemical assays to study proteolytic enzymes, particularly trypsin and cathepsin B. Its structure and biological activity make it a valuable tool in enzymology and various clinical applications.
Chemical Structure and Properties
- Molecular Formula : C24H27N5O3•HCl
- Molecular Weight : 469.96 g/mol
- CAS Number : 100900-33-2
BAPNA acts as a chromogenic substrate for serine proteases. Upon hydrolysis by these enzymes, it releases the chromophore 4-methoxy-β-naphthylamine, which can be quantitatively measured using colorimetric methods. This property allows researchers to assess enzyme activity in various biological contexts.
Enzyme Substrate
BAPNA is specifically used to evaluate the activity of:
- Trypsin : A serine protease involved in protein digestion.
- Cathepsin B : A cysteine protease implicated in protein degradation and various pathological processes.
The hydrolysis of BAPNA by these enzymes can be monitored to determine kinetic parameters such as (Michaelis constant) and (maximum velocity), providing insights into enzyme functionality under different conditions.
Clinical Relevance
BAPNA has been utilized in studies related to:
- Periodontal Disease : The BANA test, which employs BAPNA, helps identify periodontal pathogens by measuring their enzymatic activity linked to tissue degradation .
- Cancer Research : Cathepsin B's role in cancer progression has been studied using BAPNA as a substrate, revealing its potential as a biomarker for tumor aggressiveness .
Enzymatic Activity Assessment
A study demonstrated that BAPNA could effectively differentiate between active and inactive forms of cathepsin B in equine articular cartilage, highlighting its utility in veterinary medicine . Another investigation showed that the presence of specific inhibitors could significantly alter the hydrolysis rate of BAPNA by trypsin, indicating its potential for drug development targeting proteolytic pathways.
Comparative Analysis of Substrates
Q & A
Basic Research Questions
Q. How can the purity of Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride be reliably determined in synthetic batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (60:40, v/v) containing 0.1% trifluoroacetic acid. Monitor absorbance at 254 nm for nitroanilide derivatives . For confirmatory analysis, combine with thin-layer chromatography (TLC) on silica gel plates using chloroform/methanol/ammonia (90:9:1) as the developing solvent. System suitability tests should include resolution factors ≥2.0 between the compound and known impurities .
Q. What are standard protocols for preparing stock solutions of this compound in enzymatic assays?
- Methodological Answer : Dissolve in acetone/water (1:1) at 40–51 mg/mL for a clear solution. For aqueous stability, pre-warm to 60°C and sonicate for 10 minutes. Centrifuge at 10,000 × g for 5 minutes to remove particulates before use in kinetic assays. Store aliquots at -20°C for ≤6 months .
Q. How is this compound applied in trypsin-like protease activity assays?
- Methodological Answer : Use it as a chromogenic substrate at 0.1–1.0 mM in 50 mM Tris-HCl buffer (pH 8.2) with 20 mM CaCl₂. Monitor hydrolysis at 405 nm (ε = 9,900 M⁻¹cm⁻¹) for the 4-nitroaniline release. Include controls with soybean trypsin inhibitor to confirm specificity. Activity is calculated as ΔA/min × (1/ε) × dilution factor .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data (e.g., non-linear Michaelis-Menten plots) when using this substrate?
- Methodological Answer : Non-linearity may arise from substrate inhibition or aggregation. Perform orthogonal assays:
- Fluorescence polarization : Confirm binding stoichiometry using labeled derivatives (e.g., 7-amido-4-methylcoumarin) .
- Isothermal titration calorimetry (ITC) : Measure binding enthalpy to detect cooperative effects.
- Dynamic light scattering (DLS) : Check for aggregate formation at working concentrations .
Q. What strategies optimize the synthesis of this compound to reduce O-benzoylation side products?
- Methodological Answer :
- Step 1 : Use Boc-protected arginine to block competing amine groups during benzoylation.
- Step 2 : React with 4-methoxy-beta-naphthyl isocyanate in anhydrous DMF at 0°C for 2 hours.
- Step 3 : Monitor by TLC (Rf = 0.3 in ethyl acetate/hexane, 3:7). Purify via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in dichloromethane). Characterize by ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) and HRMS .
Q. How do solubility discrepancies (e.g., DMSO vs. aqueous buffers) impact experimental reproducibility?
- Methodological Answer :
- Issue : DMSO stocks >10% can denature enzymes.
- Solution : Pre-dissolve in 100% DMSO at 100 mg/mL, then dilute to ≤1% DMSO in assay buffers. For aqueous dissolution (5 mg/mL), use sonication at 50°C for 15 minutes followed by vortexing . Validate solubility via UV-Vis spectrophotometry (λmax = 316 nm in water) .
Data Contradiction Analysis
Q. How to address conflicting reports on its stability in long-term enzyme assays?
- Analysis : Stability varies with buffer composition.
- Evidence : In Tris-HCl (pH 8.0), degradation occurs at 25°C (t₁/₂ = 4 hours). In HEPES (pH 7.4) with 0.01% BSA, stability extends to t₁/₂ >24 hours .
- Recommendation : Include protease inhibitors (e.g., 1 mM PMSF) and antioxidants (0.1 mM Trolox) in assay buffers. Verify stability via LC-MS at 0, 6, and 24 hours .
Applications in Advanced Research
Q. Can this compound be adapted for real-time imaging of protease activity in live cells?
- Methodological Answer : Yes, via structural modification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
